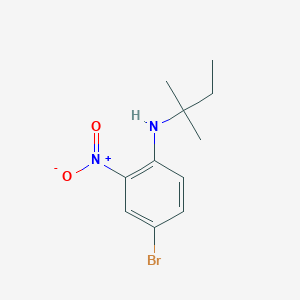
(4-Bromo-2-nitro-phenyl)-(1,1-dimethyl-propyl)-amine
Cat. No. B8594225
M. Wt: 287.15 g/mol
InChI Key: OPXXMIUKNRQTIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08420655B2
Procedure details


To a solution of 4-bromo-1-fluoro-2-nitrobenzene (200 μL, 1.62 mmol) and tert-amyamine (170 mg, 1.95 mmol) in THF (5.0 mL) is added diisopropylethyl amine (500 μL, 2.87 mmol). The reaction mixture is allowed to cool to room temperature and is concentrated under reduced pressure to afford crude (4-bromo-2-nitro-phenyl)-(1,1-dimethyl-propyl)-amine (600 mg).



Identifiers


|
REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][C:5](F)=[C:4]([N+:9]([O-:11])=[O:10])[CH:3]=1.C([N:15]([CH:18]([CH3:20])[CH3:19])CC)(C)C.[CH2:21]1COC[CH2:22]1>>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([NH:15][C:18]([CH3:19])([CH3:20])[CH2:21][CH3:22])=[C:4]([N+:9]([O-:11])=[O:10])[CH:3]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
200 μL
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC(=C(C=C1)F)[N+](=O)[O-]
|
|
Name
|
|
|
Quantity
|
500 μL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)N(CC)C(C)C
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1CCOC1
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
is concentrated under reduced pressure
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=CC(=C(C=C1)NC(CC)(C)C)[N+](=O)[O-]
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 600 mg |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
